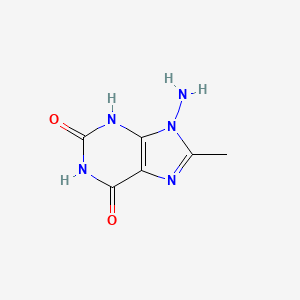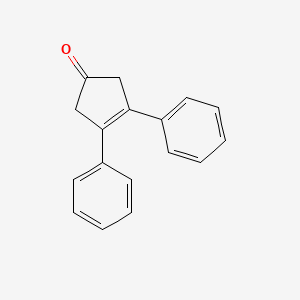
3,4-Diphenylcyclopent-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenylcyclopent-3-en-1-one is an organic compound with the molecular formula C₁₇H₁₄O It is characterized by a cyclopentenone ring substituted with two phenyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Diphenylcyclopent-3-en-1-one can be synthesized through the Nazarov cyclization of divinyl ketones. This reaction involves the cyclization of a divinyl ketone precursor in the presence of an acid catalyst, leading to the formation of the cyclopentenone ring . The reaction conditions typically include moderate temperatures and the use of deep eutectic solvents to enhance the reaction efficiency and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, are likely applied to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanone derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentanone derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3,4-Diphenylcyclopent-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying cyclopentenone chemistry and reaction mechanisms.
Biology: The compound’s derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Diphenylcyclopent-3-en-1-one involves its interaction with various molecular targets. The compound’s cyclopentenone ring can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its biological and chemical activities, allowing it to form covalent bonds with target molecules and modulate their functions.
Comparación Con Compuestos Similares
- 2,4-Diphenylcyclopent-2-en-1-one
- 2,5-Diphenylcyclopent-2-en-1-one
- 3,4-Diphenylcyclopent-2-en-1-one
Comparison: 3,4-Diphenylcyclopent-3-en-1-one is unique due to the specific positioning of the phenyl groups and the enone functionality. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
7402-06-4 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
MQUNFFXYECDJOU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
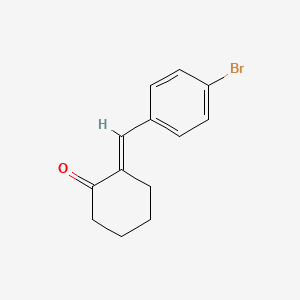
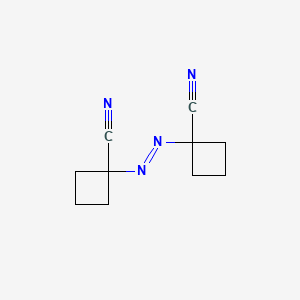


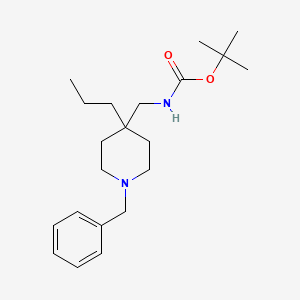
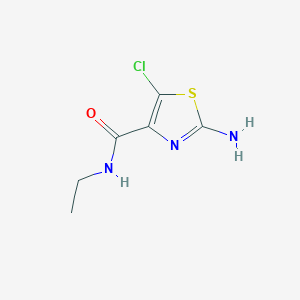

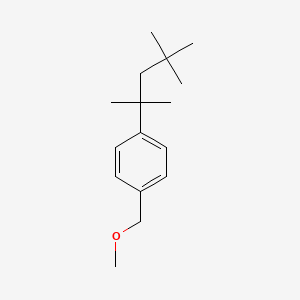


![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
